4-(Bromomethyl)-N-methylbenzenesulfonamide

Vue d'ensemble

Description

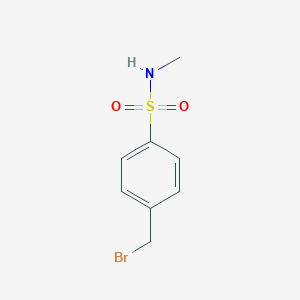

4-(Bromomethyl)-N-methylbenzenesulfonamide is an organic compound characterized by the presence of a bromomethyl group attached to a benzene ring, which is further substituted with a methylsulfonamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-N-methylbenzenesulfonamide typically involves the bromination of N-methylbenzenesulfonamide. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the bromination process. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Bromomethyl)-N-methylbenzenesulfonamide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the nature of the nucleophile or the specific oxidizing/reducing agent used. For instance, nucleophilic substitution with sodium azide yields 4-(azidomethyl)-N-methylbenzenesulfonamide .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of 4-(Bromomethyl)-N-methylbenzenesulfonamide typically involves nucleophilic substitution reactions. The compound can be synthesized from 4-bromomethylbenzenesulfonyl chloride through reaction with ammonia or other amines, which results in the formation of the sulfonamide linkage. The following table summarizes key synthetic routes:

| Synthetic Route | Reagents | Conditions | Yield |

|---|---|---|---|

| Reaction with ammonia | 4-bromomethylbenzenesulfonyl chloride + NH₃ | Room temperature, overnight | High yield |

| Nucleophilic substitution with amines | 4-bromomethylbenzenesulfonyl chloride + amine | Varies (e.g., THF, dioxane) | Moderate to high yield |

Antibacterial Properties

Like many sulfonamides, this compound exhibits notable antibacterial properties. Sulfonamides inhibit bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA), a substrate for folate production. This mechanism makes them effective against a range of bacterial infections.

Antitumor Activity

Research indicates that compounds similar to this compound have potential antitumor effects by inhibiting enzymes critical for cell proliferation. For instance, it has been reported that related sulfonamides can inhibit aminoimidazole carboxamide ribonucleotide formyl transferase (AICARFT), an enzyme involved in purine biosynthesis essential for cancer cell growth .

Inhibition of Carbonic Anhydrases

Recent studies have identified sulfonamides as effective inhibitors of carbonic anhydrases (CAs), which are enzymes involved in various physiological processes including respiration and fluid balance. Inhibitors targeting mitochondrial CAs have shown promise in treating conditions like diabetic cerebrovascular pathology .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

- Study on CXCR4 Inhibition : A series of sulfonamides were synthesized to inhibit the CXCR4 receptor, which plays a significant role in cancer metastasis. The lead compound exhibited subnanomolar potency in inhibiting CXCR4/CXCL12 interactions, highlighting the potential of sulfonamides in cancer treatment .

- Antimicrobial Efficacy : A comparative study evaluated various sulfonamides for their antibacterial activity against clinical isolates of bacteria. The findings indicated that structurally similar compounds to this compound demonstrated significant inhibition against resistant strains.

Future Directions and Research Opportunities

The ongoing exploration of this compound and its derivatives presents numerous avenues for future research:

- Designing Selective Inhibitors : Future studies may focus on modifying the structure of this compound to enhance selectivity and potency against specific biological targets such as CAs or cancer-related pathways.

- Exploring Anti-inflammatory Properties : Given the known anti-inflammatory effects of sulfonamides, further investigation into their mechanisms could reveal new therapeutic applications.

- Development of Combination Therapies : Combining this compound with other therapeutic agents may enhance efficacy against multi-drug resistant pathogens or tumors.

Mécanisme D'action

The mechanism of action of 4-(Bromomethyl)-N-methylbenzenesulfonamide primarily involves its reactivity towards nucleophiles. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent substitution reactions. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules .

Comparaison Avec Des Composés Similaires

4-(Bromomethyl)benzenesulfonamide: Lacks the N-methyl group, resulting in different reactivity and applications.

4-(Chloromethyl)-N-methylbenzenesulfonamide: Similar structure but with a chloromethyl group instead of bromomethyl, leading to variations in reactivity and reaction conditions.

Uniqueness: 4-(Bromomethyl)-N-methylbenzenesulfonamide is unique due to the presence of both the bromomethyl and N-methyl groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis .

Activité Biologique

4-(Bromomethyl)-N-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by a bromomethyl group attached to a benzenesulfonamide structure, which is known to influence its pharmacological properties. This article discusses the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₈H₁₀BrNO₂S

- Molecular Weight : 164.14 g/mol

- Chemical Structure : The compound features a bromomethyl group (-CH₂Br) and a methyl group (-CH₃) attached to a benzenesulfonamide moiety.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, particularly in the context of enzyme inhibition and receptor modulation.

- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, including carbonic anhydrases and kinases, which are crucial for numerous physiological processes. The sulfonamide group can act as a competitive inhibitor by mimicking the substrate or co-factor required for enzyme activity.

- Receptor Interaction : The compound may also interact with chemokine receptors such as CXCR4, which plays a significant role in cancer metastasis. Studies have shown that related sulfonamides can effectively block the CXCR4/CXCL12 interaction, thereby inhibiting tumor cell migration and invasion .

Antitumor Activity

The compound's ability to inhibit CXCR4 suggests potential applications in oncology. In vitro studies have shown that sulfonamides can significantly reduce tumor cell invasiveness and proliferation by interfering with signaling pathways involved in metastasis .

Case Studies and Research Findings

- CXCR4 Inhibition : A study synthesized various aryl sulfonamides, including derivatives of this compound, assessing their ability to inhibit CXCR4. The lead compounds exhibited subnanomolar potency in binding assays, demonstrating significant potential as cancer therapeutics .

- Antimicrobial Properties : Another investigation into structurally similar compounds highlighted their broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. The presence of the bromomethyl group may enhance membrane permeability, facilitating greater antimicrobial activity .

- Safety Profile : Toxicity assessments conducted on related sulfonamides indicate that they possess favorable safety profiles at therapeutic concentrations. This is crucial for their development as viable pharmaceutical agents .

Comparative Analysis of Similar Compounds

| Compound Name | Biological Activity | IC50 (nM) | Notes |

|---|---|---|---|

| This compound | CXCR4 Inhibition | <10 | High potency in binding assays |

| 3-Aminocarbonyl-1,6-dimethyl-pyridinium Iodide | Antimicrobial | N/A | Exhibits antimicrobial properties |

| Selenides with Benzenesulfonamide Moieties | Carbonic Anhydrase Inhibition | N/A | Potential for mitochondrial selectivity |

Propriétés

IUPAC Name |

4-(bromomethyl)-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c1-10-13(11,12)8-4-2-7(6-9)3-5-8/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBYWHBSSCUIMDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40434249 | |

| Record name | 4-(Bromomethyl)-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148459-00-1 | |

| Record name | 4-(Bromomethyl)-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.